molecular formula C21H23NO5 B2679054 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 879044-91-4

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2679054
CAS No.: 879044-91-4
M. Wt: 369.417
InChI Key: ZDHIGODMJNDLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenoxyethyl group, and an oxopropyl group attached to an indolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indolinone core, followed by the introduction of the hydroxy, methoxyphenoxyethyl, and oxopropyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxopropyl group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxopropyl group may produce a secondary alcohol.

Scientific Research Applications

3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one
  • 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one

Uniqueness

Compared to similar compounds, 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern on the indolinone core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-14-8-9-17-16(12-14)21(25,13-15(2)23)20(24)22(17)10-11-27-19-7-5-4-6-18(19)26-3/h4-9,12,25H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHIGODMJNDLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.